(R)-4-Methylheptanoic acid

Description

Significance of Chiral Branched-Chain Fatty Acids in Chemical and Biological Research

Chiral branched-chain fatty acids are a unique class of lipids that play crucial roles in various biological systems. ontosight.airesearchgate.net Unlike their straight-chain counterparts, the presence of a methyl group on the carbon chain introduces a chiral center, leading to the existence of stereoisomers (enantiomers) that can have profoundly different biological effects. nih.govtandfonline.com

In biological research, these fatty acids are recognized for their structural functions within cell membranes, where they can influence membrane fluidity and packing. nih.gov They also serve as signaling molecules and are key components of pheromones in many insect species, where the specific chirality is often essential for communication. nih.govnih.gov Their synthesis and metabolism are important areas of study in biochemistry and ecology. nih.gov From a chemical research perspective, chiral branched-chain fatty acids are valuable as building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. ontosight.ai

Stereochemical Aspects and Chiral Importance of (R)-4-Methylheptanoic Acid

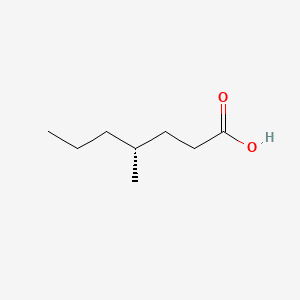

The molecular structure of 4-methylheptanoic acid features a seven-carbon chain with a methyl group at the fourth carbon position. ontosight.ai This fourth carbon is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: this compound and (S)-4-Methylheptanoic acid. ontosight.ai The "(R)" designation refers to the specific three-dimensional arrangement of the groups around this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.

The stereochemistry of 4-methylheptanoic acid is critically important for its biological function, particularly as an insect pheromone. nih.gov In many cases, only one enantiomer is biologically active, or the two enantiomers may even elicit different behavioral responses in the same or different species. nih.gov For example, research on the coconut rhinoceros beetle (Oryctes rhinoceros) has shown that the (R)-enantiomer of related compounds is the primary attractant, while the (S)-enantiomer is significantly less active. nih.govgre.ac.uk This high degree of stereospecificity highlights the precise molecular recognition that occurs at the olfactory receptors of insects, making the study and synthesis of specific enantiomers like this compound essential for developing effective and species-specific pest management strategies. nih.govrsc.org

Historical Context of Research on 4-Methylheptanoic Acid Enantiomers

Research into 4-methyl-substituted fatty acids and their roles as pheromones has evolved over several decades. Early work focused on identifying the chemical components of insect pheromones, often isolating them in minute quantities from the insects themselves. researchgate.net Initially, many of these compounds were identified and synthesized as racemic mixtures, meaning they contained equal amounts of both the (R) and (S) enantiomers. researchgate.net

A pivotal moment in pheromone research came with the understanding that chirality was a key determinant of biological activity. nih.gov This spurred the development of methods for asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds. arkat-usa.org In the case of 4-methyloctanoic acid, a closely related compound, initial studies in the 1990s had incorrectly assigned the (S)-configuration to the active pheromone of the rhinoceros beetle. gre.ac.uk However, later research employing more advanced techniques, such as enzymatic resolution and chiral gas chromatography, definitively established that the naturally produced and active component was, in fact, the (R)-enantiomer. nih.govgre.ac.uk This correction underscored the importance of stereochemically unambiguous synthesis and analysis in chemical ecology. Similar efforts have been applied to the synthesis and study of other chiral pheromones, including 4-methylheptanoic acid, to clarify their precise biological roles. researchgate.net

Properties of this compound

| Property | Value |

| Molecular Formula | C8H16O2 nih.gov |

| IUPAC Name | (4R)-4-methylheptanoic acid nih.gov |

| Molar Mass | 144.21 g/mol nih.gov |

| CAS Number | 115109-01-8 nih.gov |

| Synonyms | (-)-4-Methylheptanoic acid, Heptanoic acid, 4-methyl-, (4R)- nih.govncats.ioparchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

115109-01-8 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(4R)-4-methylheptanoic acid |

InChI |

InChI=1S/C8H16O2/c1-3-4-7(2)5-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)/t7-/m1/s1 |

InChI Key |

LXHFVSWWDNNDPW-SSDOTTSWSA-N |

Isomeric SMILES |

CCC[C@@H](C)CCC(=O)O |

Canonical SMILES |

CCCC(C)CCC(=O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation from Biological Systems

Distribution in Biological Matrices (excluding human-specific contexts)

(R)-4-Methylheptanoic acid and other branched-chain fatty acids (BCFAs) are naturally occurring molecules found across diverse biological systems. Their presence is often linked to specific metabolic pathways in microorganisms and can play roles in chemical communication among insects.

Fatty acids are fundamental to insect physiology, serving as energy sources, structural components of membranes, and, notably, as precursors for a wide array of chemical signals, including pheromones and defensive secretions. The lipid composition within insects, including the profile of branched-chain fatty acids, can vary significantly depending on factors like diet and climate.

While direct identification of this compound in insect secretions is not extensively documented in the available literature, the biosynthesis of related methyl-branched compounds is established. For instance, the insect pheromone (S)-4-methyl-3-heptanone is biosynthesized from propionate (B1217596) units through a pathway resembling fatty acid metabolism. This indicates that insects possess the enzymatic machinery to produce methyl-branched carbon chains. Furthermore, the related compound 4-methyloctanoic acid has been identified as a key component of the aggregation pheromone for the lesser date moth (Batrachedra amydraula), a significant pest of date palms. The presence and function of these related molecules suggest that methyl-branched fatty acids are part of the chemical ecology of various insect species.

Table 1: Examples of Methyl-Branched Compounds in Insects

| Compound | Function | Related Insect Species |

|---|---|---|

| (S)-4-Methyl-3-heptanone | Pheromone | Not specified in source |

| 4-Methyloctanoic acid | Pheromone | Lesser Date Moth (Batrachedra amydraula) |

Branched-chain fatty acids are characteristic components of the lipids in many bacterial species and are significant products of microbial fermentation. Anaerobic bacteria, in particular, are known to produce a variety of BCFAs. Studies have shown that bacteria such as Bacteroides ruminicola and Megasphaera elsdenii can produce branched-chain volatile fatty acids, including isobutyric acid, isovaleric acid, and 2-methylbutyric acid, especially when cultured in media containing protein hydrolysates.

The production of BCFAs arises from the anaerobic degradation of protein-rich materials, which yields precursor molecules like iso-butyrate and iso-valerate from the amino acids valine and leucine, respectively. Through microbial chain elongation processes, these shorter branched-chain acids can be built up into medium-chain fatty acids (MCFAs). This process broadens the spectrum of potential microbial products to include various methyl-branched acids. The profile of odd- and branched-chain fatty acids (OBCFA) in a microbial environment can serve as a reflection of the microbial composition and its metabolic activity.

Table 2: Branched-Chain Fatty Acids Produced by Microorganisms

| Branched-Chain Fatty Acid | Producing Bacteria (Examples) | Precursor Amino Acids (Examples) |

|---|---|---|

| Isobutyric acid | Bacteroides ruminicola, Megasphaera elsdenii | Valine |

| Isovaleric acid | Bacteroides ruminicola, Megasphaera elsdenii | Leucine |

| 2-Methylbutyric acid | Bacteroides ruminicola, Megasphaera elsdenii | Isoleucine |

| Iso-caproate (4-methyl pentanoate) | Enriched mixed microbiomes | Iso-butyrate |

Marine environments harbor a vast diversity of organisms that produce a wide array of lipids with unique fatty acid compositions. Beyond common polyunsaturated fatty acids, marine organisms are known to contain numerous unusual fatty acids, including various branched-chain structures. These BCFAs can serve as important biomarkers for tracing trophic chains within marine ecosystems.

The presence of methyl-branched fatty acids has been documented in various aquatic life forms. For example, the analysis of freshwater fish from the northeastern United States revealed the presence of several BCFAs, with major ones being iso-15:0, anteiso-15:0, iso-16:0, iso-17:0, and anteiso-17:0. While this study did not specifically identify 4-methylheptanoic acid, it confirms the prevalence of methyl-branched structures in the fatty acid profiles of aquatic animals. These BCFAs are important constituents of bacterial membrane lipids and their presence in fish tissues often reflects the composition of the fish's diet and its gut microbiome.

Advanced Methodologies for Isolation and Purification from Complex Natural Matrices

The extraction and purification of specific fatty acids like this compound from complex biological samples require multi-step procedures involving efficient extraction followed by sophisticated chromatographic techniques, especially for resolving enantiomers.

The isolation of lipids, including branched-chain fatty acids, from biological tissues and fluids is a critical first step in their analysis. The most widely recognized and utilized methods for lipid extraction are based on liquid-liquid extraction (LLE) using a mixture of polar and non-polar solvents.

The Folch method and the Bligh & Dyer method are considered the gold standards in lipid extraction. Both techniques rely on a solvent system of chloroform (B151607) and methanol (B129727) to disrupt cell membranes and solubilize lipids into a single phase with the water present in the sample. Subsequently, the addition of more water or a salt solution induces a phase separation, resulting in an upper aqueous phase (containing polar non-lipids) and a lower chloroform phase where the lipids, including fatty acids, are concentrated.

A summary of these classical LLE methods is presented below:

Folch Method: Typically uses a chloroform/methanol ratio of 2:1 (v/v). It is often preferred for solid tissue samples.

Bligh & Dyer Method: A modification of the Folch method that uses a different ratio of chloroform/methanol/water to create an initial monophasic system before phase separation is induced. It is considered advantageous for biological fluids.

After extraction, the fatty acids are often converted into fatty acid methyl esters (FAMEs) through derivatization, which makes them more volatile and suitable for analysis by gas chromatography (GC).

Separating the (R) and (S) enantiomers of a chiral molecule like 4-methylheptanoic acid is a significant analytical challenge. This process, known as chiral resolution, cannot be achieved with standard chromatographic techniques and requires specialized chiral environments.

Two primary strategies are employed for the enantiomeric enrichment of chiral branched-chain fatty acids:

Indirect Separation via Diastereomer Formation: This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography, such as high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., ODS or C30). For example, chiral fluorescent reagents like (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol can be used to label the fatty acids, allowing for their separation and sensitive detection. An advantage of this method is that the elution order of the resulting diastereomers can often be used to determine the absolute configuration of the original enantiomer.

Direct Separation on Chiral Stationary Phases (CSPs): This method utilizes a chromatography column where the stationary phase is itself chiral. The enantiomers interact differently with the chiral phase, leading to different retention times and thus, their separation.

Chiral Gas Chromatography (GC): Enantiomers of volatile compounds can be separated on GC columns coated with a chiral stationary phase, such as modified cyclodextrins. This technique has been successfully applied to the enantiomeric analysis of the related compound 4-methyloctanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile compounds, HPLC with chiral columns is used. Recent advancements have led to the development of ultra-high-performance liquid chromatography (UHPLC) methods using polysaccharide-based columns for the isomer-selective profiling of BCFAs without prior derivatization.

Table 3: Chromatographic Methods for Enantiomeric Separation of BCFAs

| Technique | Principle | Stationary Phase Example | Derivatization Required? |

|---|---|---|---|

| HPLC | Indirect separation of diastereomers | ODS (Octadecylsilane), C30 | Yes (with a chiral reagent) |

| Gas Chromatography (GC) | Direct separation on a Chiral Stationary Phase | Modified Cyclodextrins (e.g., β-DEX™) | No (but often analyzed as FAMEs) |

| UHPLC | Direct separation on a Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IG-U) | No |

Asymmetric Synthesis Methodologies for R 4 Methylheptanoic Acid

Enantioselective Chemical Synthetic Routes

Chemical synthesis provides a powerful and versatile toolkit for constructing the chiral center of (R)-4-Methylheptanoic acid. These methods rely on the use of chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of key bond-forming reactions.

A foundational strategy in asymmetric synthesis is the direct formation of carbon-carbon bonds in a stereocontrolled manner. For this compound, this typically involves the alkylation of a prochiral enolate or an equivalent species, where a chiral auxiliary directs the approach of the electrophile.

One of the most effective methods employs pseudoephedrine as a chiral auxiliary. nih.gov In this approach, a propionamide (B166681) derivative of pseudoephedrine is deprotonated to form a rigid, chelated lithium enolate. The inherent chirality of the pseudoephedrine backbone effectively shields one face of the enolate, forcing the incoming electrophile (e.g., an alkyl halide like 1-iodobutane) to approach from the less hindered face. This diastereoselective alkylation step establishes the desired (R) configuration at the new stereocenter. Subsequent hydrolysis removes the chiral auxiliary, which can often be recovered, yielding the target carboxylic acid with high enantiomeric excess.

Another powerful technique is the asymmetric crotylboration, which is used to form key C-C bonds with excellent stereocontrol. nih.gov This method involves the reaction of a chiral crotylborane reagent with an aldehyde. The stereochemistry of the resulting homoallylic alcohol is dictated by the chirality of the borane (B79455) reagent, allowing for the predictable synthesis of specific stereoisomers. This intermediate can then be further elaborated to the final acid.

Conjugate addition reactions, guided by chiral auxiliaries, also represent a viable strategy. Using regenerable chiral auxiliaries like 10-sulfonamido-isoborneols, the conjugate addition of organocuprates to α,β-unsaturated carboxylates can proceed with high facial selectivity, leading to β-substituted carboxylic acids with excellent enantiomeric purity. researchgate.net

Table 1: Comparison of Stereoselective C-C Bond Formation Strategies

| Strategy | Key Reagent/Auxiliary | General Mechanism | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Auxiliary-Controlled Alkylation | Pseudoephedrine | Diastereoselective alkylation of a chiral enolate | 93–99% |

| Asymmetric Crotylboration | Chiral Diisopinocampheylborane | Stereoselective addition of a chiral borane to an aldehyde | >96% |

| Auxiliary-Controlled Conjugate Addition | 10-Sulfonamido-isoborneol | 1,4-addition of an organocuprate to a chiral enoate | 94–98% |

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal-based catalysts. The synthesis of chiral carboxylic acids can be achieved by employing key organocatalytic transformations. For instance, a concise synthesis of the related (S)-ethyl 4-methyloctanoate utilizes the MacMillan cross-aldol reaction as the pivotal step. researchgate.netunibo.it

This strategy involves the reaction of an aldehyde with a propanal, catalyzed by a chiral secondary amine, such as an imidazolidinone catalyst developed by MacMillan. unibo.it The catalyst reacts with one of the aldehydes to form a chiral enamine intermediate. This enamine then attacks the second aldehyde in a highly stereoselective manner, governed by the steric environment of the catalyst. unibo.it The resulting aldol (B89426) product, which contains the required stereocenter, can then be converted through a series of standard transformations (e.g., oxidation, Wittig reaction, and reduction) into the target 4-methyl-branched acid. This approach highlights the utility of organocatalysis in creating key chiral fragments that can be elaborated into the final product.

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This strategy leverages the existing stereocenters in molecules such as amino acids, sugars, or terpenes to build more complex chiral targets, thereby avoiding the need to create the stereocenter from scratch.

A generic and efficient method for synthesizing either (R)- or (S)-4-methylalkanoic acids has been developed starting from the enantiomers of methyl 3-hydroxy-2-methylpropionate, a common chiral pool building block. researchgate.net A typical synthetic sequence for the (R)-acid begins with the (S)-enantiomer of the starting material. The synthesis involves:

Protection of the hydroxyl group (e.g., as a silyl (B83357) ether).

Reduction of the methyl ester to a primary alcohol.

Conversion of the alcohol to a good leaving group, such as a tosylate.

Copper(I)-catalyzed cross-coupling of the tosylate with a Grignard reagent (e.g., propylmagnesium chloride) to form the main carbon chain.

Deprotection of the alcohol, followed by another tosylation.

Reaction with a malonic ester, followed by decarboxylation to yield the final this compound. researchgate.net

This pathway effectively transfers the chirality from the starting material to the final product through a series of stereochemically conservative steps.

Chemoenzymatic Synthetic Approaches and Stereoselective Resolution Techniques

Chemoenzymatic methods combine the selectivity of biocatalysts with the practicality of traditional organic chemistry. nih.gov Enzymes can perform highly enantioselective transformations under mild conditions, making them ideal for chiral synthesis.

One primary chemoenzymatic strategy is the kinetic resolution of a racemic mixture of 4-methylheptanoic acid or a suitable precursor. This process uses an enzyme, typically a hydrolase such as a lipase (B570770), that selectively catalyzes the reaction of one enantiomer over the other. illinois.edu For example, in the presence of an alcohol, a lipase could selectively esterify the (S)-enantiomer of 4-methylheptanoic acid, leaving the unreacted (R)-enantiomer in high enantiomeric purity. The ester and the unreacted acid can then be easily separated.

Alternatively, enzymes can be used for the asymmetric synthesis of a chiral precursor. For example, Old Yellow Enzymes (OYEs) can catalyze the asymmetric reduction of α,β-unsaturated ketones with high stereoselectivity. nih.gov This can be applied in a synthetic sequence to establish the stereocenter at the C4 position. Similarly, engineered ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce a prochiral ketone precursor to a chiral alcohol with excellent enantioselectivity. nih.govnih.gov This chiral alcohol is then converted to the target acid. These biocatalytic reductions offer a green and highly efficient route to chiral intermediates. frontiersin.org

Table 2: Overview of Chemoenzymatic Strategies

| Method | Enzyme Class | Principle | Outcome |

|---|---|---|---|

| Kinetic Resolution | Hydrolase (e.g., Lipase) | Enantioselective esterification of a racemic acid | Separation of unreacted (R)-acid from (S)-ester |

| Asymmetric Reduction | Oxidoreductase (e.g., OYE, KRED) | Stereoselective reduction of a prochiral C=C or C=O bond in a precursor | Formation of a chiral intermediate with high ee |

Optimization of Synthetic Pathways for High Enantiomeric Purity and Yield

The practical application of any synthetic route depends on its efficiency, scalability, and cost-effectiveness. nih.gov Optimization efforts focus on maximizing both the chemical yield and the enantiomeric purity of the final product while minimizing the number of steps and the cost of reagents. Key considerations include the choice of catalyst or auxiliary, reaction conditions (temperature, solvent, concentration), and purification methods. For industrial applications, developing pathways that use inexpensive starting materials and allow for the recycling of chiral catalysts or auxiliaries is paramount.

While a true one-step asymmetric synthesis of this compound from simple achiral precursors is challenging, significant efforts are directed toward making synthetic sequences as efficient as possible. A "one-pot" procedure, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can dramatically improve efficiency and reduce waste. For example, a catalytic carbomagnesiation has been used to create a racemic version of the acid in a highly efficient manner, providing a benchmark for synthetic conciseness. researchgate.net

Enzymatic Transformations and Biocatalysis in the Production and Modification of R 4 Methylheptanoic Acid

Fundamental Principles and Advantages of Biocatalysis in Chiral Acid Synthesis

Biocatalysis leverages the catalytic power of enzymes to perform chemical transformations. nih.gov In the context of chiral acid synthesis, this approach is particularly valuable due to the inherent properties of enzymes as catalysts.

Enzymes are chiral molecules themselves, composed of L-amino acids, which allows them to create a three-dimensional active site that can distinguish between stereoisomers of a substrate molecule. libretexts.org This inherent chirality is the basis for their remarkable stereoselectivity, enabling the production of a single desired enantiomer with high purity. mdpi.com This is a critical advantage in the synthesis of chiral compounds like (R)-4-Methylheptanoic acid, where the biological activity is often enantiomer-specific. libretexts.org The high stereoselectivity of enzymes often results in the formation of a single stereoisomer of the product, with very few exceptions. libretexts.org

Furthermore, enzymes exhibit high regioselectivity, meaning they can target a specific functional group within a multifunctional molecule. mdpi.com This precision eliminates the need for protecting and deprotecting steps that are often required in conventional chemical synthesis, leading to more efficient and shorter synthetic routes. nih.govacsgcipr.org

Biocatalytic processes are typically conducted under mild conditions, including near-neutral pH, ambient temperature, and atmospheric pressure. acsgcipr.org These conditions stand in stark contrast to many traditional chemical methods that often require harsh reagents, high temperatures, and extreme pressures. researchgate.net The use of enzymes, which are biodegradable and non-toxic, further contributes to the environmental friendliness of these processes. novonesis.comnovozymes.com

The principles of green chemistry are well-aligned with the advantages of biocatalysis. rsc.org By operating under mild conditions, utilizing renewable feedstocks, and generating less waste, biocatalysis helps to minimize the environmental impact of chemical manufacturing. novonesis.comnovozymes.com The high selectivity of enzymes leads to higher atom economy, as more of the starting materials are converted into the desired product, reducing the formation of byproducts. novonesis.comnovozymes.com This approach can satisfy as many as eight of the twelve principles of green chemistry, making it an environmentally and economically attractive alternative to conventional syntheses. acsgcipr.org

Enzyme-Catalyzed Asymmetric Synthesis and Resolution of this compound and Related Branched Fatty Acids

Several enzymatic strategies have been developed for the asymmetric synthesis and resolution of this compound and other chiral branched-chain fatty acids. These methods primarily involve the use of lipases, ene-reductases, and alcohol dehydrogenases.

Lipases are a versatile class of enzymes that can catalyze the hydrolysis, esterification, and transesterification of a wide range of substrates. chemrxiv.org In the context of chiral acid synthesis, lipases are frequently employed for the kinetic resolution of racemic mixtures. tno.nl Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two enantiomers. researchgate.net

Lipase-catalyzed esterification is a common method for the kinetic resolution of racemic carboxylic acids. researchgate.net In this process, a racemic acid is reacted with an alcohol in the presence of a lipase (B570770). The enzyme selectively esterifies one enantiomer, leaving the other unreacted. For example, Candida antarctica lipase B (CALB) has been shown to preferentially transform the R-enantiomer of γ-branched chain fatty acid methyl esters. tandfonline.com The unreacted (S)-enantiomer can then be separated from the esterified (R)-enantiomer.

The enantiomeric ratio (E), a measure of the enzyme's selectivity, can be influenced by reaction conditions such as temperature and the choice of acyl donor. tandfonline.commdpi.com For instance, in the transesterification of 4-methyloctanoic acid methyl ester, a decrease in reaction temperature from 45°C to 27°C led to a significant increase in the enantiomeric ratio when using CALB. tandfonline.com

Table 1: Lipase-Catalyzed Resolution of γ-Branched Chain Fatty Acid Methyl Esters

| Substrate | Enzyme | Reaction | Enantiomeric Ratio (E) | Preferred Enantiomer |

| 4-Methylhexanoic acid methyl ester | Rhizomucor miehei lipase | Transesterification | 2 | S |

| 4-Methylhexanoic acid methyl ester | Candida antarctica lipase B | Transesterification | 5 | R |

| 4-Methyloctanoic acid methyl ester | Candida antarctica lipase B | Transesterification | 8 (at 45°C), 23 (at 27°C) | R |

Data sourced from Heinsman et al. (2009) tandfonline.com

Ene-reductases, belonging to the Old Yellow Enzyme (OYE) family, are flavoproteins that catalyze the asymmetric reduction of activated carbon-carbon double bonds. nih.govnih.gov These enzymes have a broad substrate scope and can be used to synthesize a variety of chiral compounds. nih.govacs.org The stereoselective reduction of an α,β-unsaturated precursor can be a key step in the synthesis of this compound.

Alcohol dehydrogenases (ADHs) are another important class of enzymes used in the synthesis of chiral compounds. frontiersin.org They catalyze the reversible oxidation of alcohols to aldehydes or ketones. frontiersin.org In the context of chiral acid synthesis, ADHs can be used for the enantioselective reduction of a keto acid precursor to the corresponding hydroxy acid, which can then be further converted to the desired chiral carboxylic acid. nih.govresearchgate.net Notably, (R)-specific ADHs have been identified in strains of the genus Lactobacillus. nih.govresearchgate.net The use of coenzyme regeneration systems, such as formate (B1220265) dehydrogenase, has made the application of NAD-dependent ADHs economically feasible for the production of fine chemicals. nih.govresearchgate.net

A multi-enzymatic, one-pot synthesis approach has been demonstrated for the production of the four stereoisomers of 4-methylheptan-3-ol, a related pheromone component. nih.gov This process utilized a combination of an ene-reductase (OYE) and an alcohol dehydrogenase (ADH) to sequentially reduce an unsaturated ketone precursor with high stereoselectivity. nih.gov

Chemo-enzymatic processes combine the advantages of both chemical and biological catalysts to create efficient and sustainable synthetic routes. In the context of producing chiral acids, this can involve an enzymatic oxidation step. For instance, a laccase-mediated oxidation of an alcohol precursor can generate an aldehyde, which can then undergo a subsequent chemical reaction, such as an aldol (B89426) condensation, to build the carbon skeleton of the target molecule. rsc.org

Biocatalytic oxidation can also be used for the functionalization of fatty acids. P450 monooxygenases, for example, can be used for the regioselective hydroxylation of fatty acids, which can then be further transformed into valuable chiral products. nih.gov Another approach involves the epoxidation of unsaturated fatty acids, which can be achieved using lipases in the presence of hydrogen peroxide, followed by further chemical transformations to yield chiral compounds. mdpi.com These chemo-enzymatic cascades offer a powerful strategy for the synthesis of complex chiral molecules from simple, often renewable, starting materials. researchgate.netresearchgate.net

Employing Ketoreductases and Other Oxidoreductases for Chiral Product Formation

The stereoselective synthesis of chiral molecules like this compound heavily relies on enzymes capable of creating specific stereocenters. Oxidoreductases, particularly ketoreductases (KREDs) and ene-reductases (ERs), are instrumental in this regard, offering high enantioselectivity for the asymmetric reduction of prochiral ketones and alkenes. These biocatalytic approaches provide a powerful alternative to traditional chemical synthesis, often proceeding under mild conditions with high efficiency.

The synthesis of chiral precursors to this compound, such as the four stereoisomers of 4-methylheptan-3-ol, exemplifies the application of these enzymes. This process involves a two-step enzymatic reduction starting from an unsaturated ketone.

Asymmetric Reduction of the C=C Double Bond: The first step is the enantioselective reduction of a carbon-carbon double bond. Ene-reductases from the Old Yellow Enzyme (OYE) family are particularly effective for this transformation. For instance, to produce the (4R)-stereoisomers of the target molecule, the ene-reductase OYE2.6 from Pichia stipitis can be employed. Conversely, for the (4S)-stereoisomers, a mutant of OYE1, W116V, has shown high selectivity. This initial reduction establishes the chirality at the C4 position.

Asymmetric Reduction of the Carbonyl Group: The second step involves the reduction of the ketone group to a secondary alcohol, creating a second chiral center at the C3 position. Alcohol dehydrogenases (ADHs), a class of ketoreductases, are screened to find enzymes with the desired (R)- or (S)-selectivity. For example, ADH270 has demonstrated pro-(R) selectivity, while ADH440 shows (S)-selectivity, allowing for the controlled synthesis of the desired diastereomer.

By combining these enzymes sequentially in a one-pot synthesis, all four stereoisomers of 4-methylheptan-3-ol can be produced. This multi-enzyme cascade utilizes a cofactor regeneration system, such as using glucose dehydrogenase (GDH) and glucose to recycle NADP+, making the process more economically viable. The resulting chiral alcohol can then be further oxidized to yield the target this compound.

| Enzyme Type | Specific Enzyme | Reaction Step | Selectivity | Target Product Stereochemistry |

|---|---|---|---|---|

| Ene-Reductase (ER) | OYE2.6 (Pichia stipitis) | C=C Reduction | (R)-selective | (4R)-4-methylheptan-3-one |

| Ene-Reductase (ER) | OYE1-W116V (mutant) | C=C Reduction | (S)-selective | (S)-4-methylheptan-3-one |

| Alcohol Dehydrogenase (ADH/KRED) | ADH270 | C=O Reduction | pro-(R) | (3R)-alcohol |

| Alcohol Dehydrogenase (ADH/KRED) | ADH440 | C=O Reduction | (S)-selective | (3S)-alcohol |

Microbial Biotransformations for Stereospecific Production

Microbial biotransformation utilizes whole microbial cells as catalysts to perform specific chemical modifications on a substrate. This approach is advantageous because it harnesses the cell's complete enzymatic machinery, often bypassing the need for costly enzyme purification and cofactor addition. Microorganisms possess a vast diversity of enzymes that can catalyze reactions with high stereospecificity, making them ideal for producing chiral compounds like this compound. The use of living cells allows for multi-step reactions and the regeneration of necessary enzymes and cofactors in situ.

Strain Engineering for Enhanced Biosynthesis

To improve the efficiency and yield of microbial biotransformations, metabolic and genetic engineering of the host strains are critical. Strain engineering aims to channel metabolic flux towards the desired product while minimizing the formation of unwanted byproducts. For the production of a specific fatty acid like this compound, several strategies can be employed, often within a "Design-Build-Test-Learn" cycle framework.

Key engineering strategies include:

Deletion of Competing Pathways: Knocking out genes involved in competing metabolic pathways prevents the diversion of precursors away from the target product. In the context of fatty acid synthesis, deleting genes like fadE (involved in fatty acid degradation) and ackA (involved in acetate (B1210297) formation) can redirect carbon flux towards the desired acid.

Optimization of Cofactor Availability: Ensuring a sufficient supply of cofactors like NADPH, which is essential for reductive enzymes in fatty acid synthesis, is crucial for maximizing product yield.

Transcription Factor Engineering: Modifying transcription factors can globally regulate gene expression to optimize metabolic networks for the production of specific organic acids. This allows for a coordinated response to metabolic needs and environmental conditions, enhancing strain performance.

Computational tools can predict genetic interventions that are likely to improve production. The OptForce methodology, for instance, has been used to identify gene knockouts and overexpressions that could lead to a significant increase in octanoic acid production in E. coli.

| Genetic Modification | Gene Target(s) | Purpose | Reported Effect on Titer |

|---|---|---|---|

| Overexpression | fabZ | Increase fatty acid biosynthesis capacity | +45% |

| Deletion | fadE | Block fatty acid degradation pathway | Improvement in combination with other modifications |

| Deletion | fumAC | Redirect carbon flux from TCA cycle | Improvement in combination with other modifications |

| Deletion | ackA | Reduce acetate byproduct formation | Improvement in combination with other modifications |

| Combinatorial | +fabZ ΔfadE ΔfumAC ΔackA | Combined strategy to maximize flux to product | +61% |

Identification and Characterization of Key Microbial Enzymes Involved

The success of both enzymatic and whole-cell biotransformations hinges on the discovery and characterization of suitable enzymes. The identification of novel enzymes with high activity and stereoselectivity towards specific substrates is a continuous area of research.

The process typically involves:

Gene Mining and Screening: Researchers search microbial genomes for sequences homologous to known enzymes like ketoreductases or other oxidoreductases. This in silico approach is followed by screening a library of microorganisms or recombinant enzymes for activity against the target substrate or a close structural analog. For example, a novel carbonyl reductase (HbKR) from Hyphopichia burtoni was discovered by using the sequence of a known reductase as a probe.

Expression and Purification: Once a promising candidate enzyme is identified, its gene is cloned and expressed in a suitable host, such as E. coli, to produce larger quantities of the enzyme for characterization.

Biochemical Characterization: The purified enzyme is then characterized to determine its key properties, including substrate specificity, kinetic parameters (K_m, k_cat), optimal pH and temperature, and cofactor requirements (e.g., NADPH or NADH). Crucially, its stereoselectivity is assessed to confirm it produces the desired (R)- or (S)-enantiomer with high enantiomeric excess (e.e.).

Protein Engineering: If the wild-type enzyme's properties are not ideal for an industrial process, protein engineering techniques such as rational design or directed evolution can be used to improve its activity, stability, or selectivity. For instance, the catalytic efficiency of the HbKR enzyme was improved nearly tenfold through tailor-made engineering, which involved substituting specific amino acid residues near the active site to better accommodate the substrate.

Through these methods, a portfolio of robust microbial enzymes can be developed, providing essential tools for the stereospecific synthesis of this compound and other valuable chiral chemicals.

Derivatives and Analogs of R 4 Methylheptanoic Acid: Synthesis and Mechanistic Research

Synthesis of Chiral Esters and Amides of (R)-4-Methylheptanoic Acid

The synthesis of chiral esters and amides from this compound is typically achieved through standard coupling reactions that activate the carboxylic acid moiety, allowing for nucleophilic attack by an alcohol or an amine. These methods are designed to proceed under mild conditions to preserve the stereochemical integrity of the chiral center.

Commonly employed methods for esterification include Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, or the use of coupling agents. For the synthesis of amides, the carboxylic acid is often converted to a more reactive species, such as an acyl chloride or an activated ester, before reaction with an amine.

One illustrative approach for the acylation of a hydroxyl group, which can be adapted for the synthesis of esters of this compound, involves the use of a coupling reagent like N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method has been successfully used to synthesize O-acylated derivatives of amino acids, such as the esterification of N-Cbz-(2S,3S)-3-hydroxyleucine with 6-methylheptanoic acid, a structurally similar branched-chain fatty acid. beilstein-journals.org This reaction proceeds with high yield and is suitable for sensitive substrates. beilstein-journals.org

For amide synthesis, a direct approach involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent. Alternatively, the carboxylic acid can be converted to an ammonium (B1175870) salt by reacting it with ammonium carbonate, followed by heating to dehydrate the salt and form the primary amide. chemguide.co.uk For secondary or tertiary amides, the acyl chloride method is highly effective, where this compound would first be converted to (R)-4-methylheptanoyl chloride using a reagent like thionyl chloride, followed by reaction with the desired amine. chemguide.co.uk

Table 1: Common Reagents for Ester and Amide Synthesis

| Derivative Type | Reagent/Method | Description |

|---|---|---|

| Esters | Fischer Esterification (e.g., H₂SO₄) | Acid-catalyzed reaction between a carboxylic acid and an alcohol. |

| DIC/DMAP | Carbodiimide-mediated coupling, often used for sensitive substrates. | |

| Amides | Ammonium Carbonate then Heat | Forms a primary amide via dehydration of the ammonium salt. chemguide.co.uk |

| Acyl Chloride Formation (e.g., SOCl₂) followed by Amine | A highly reactive intermediate for reaction with primary or secondary amines. chemguide.co.uk | |

| Peptide Coupling Agents (e.g., HBTU, HATU) | Efficient reagents for forming amide bonds with minimal side reactions. |

Functionalized Derivatives for Biological Probing and Structural Studies

The synthesis of hydroxylated and aminated analogs of this compound provides valuable tools for studying how the introduction of polar functional groups affects biological activity. These modifications can influence properties such as solubility, receptor binding, and metabolic stability.

Synthetic strategies to introduce hydroxyl and amino groups into aliphatic chains often involve multi-step sequences starting from readily available precursors. For instance, the synthesis of 4-amino-3-hydroxy-6-methylheptanoic acid, a component of the protease inhibitor pepstatin, has been achieved through various methods, including a modified Reformatsky reaction. acs.org This approach involves the reaction of an α-halo ester with an aldehyde in the presence of zinc to form a β-hydroxy ester, which can then be further functionalized. While this example has a different substitution pattern, the underlying principles can be applied to the synthesis of analogs of this compound.

The introduction of an amino group can also be achieved via reductive amination of a corresponding ketone or through methods like the Curtius or Hofmann rearrangement of a carboxylic acid derivative. The synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) showcases a synthetic route where a Michael addition of nitromethane (B149229) to an α,β-unsaturated ester is followed by reduction of the nitro group to an amine. google.com

Enzymatic approaches are also powerful for creating chiral hydroxylated and aminated structures. For example, amine transaminases can be used for the asymmetric synthesis of amino acids from keto acids. mdpi.com

Table 2: Examples of Related Hydroxylated and Aminated Analogs

| Compound Name | Structure | Key Synthetic Method | Reference |

|---|---|---|---|

| 4-Amino-3-hydroxy-6-methylheptanoic acid (Statine) | C₈H₁₇NO₃ | Modified Reformatsky reaction | acs.org |

| (S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) | C₈H₁₇NO₂ | Michael addition of nitromethane followed by reduction | google.com |

| 3-Amino-4-methylheptanoic acid | C₈H₁₇NO₂ | Not detailed in search results | nih.gov |

| 3-Hydroxy-4-methylheptanoic acid | C₈H₁₆O₃ | Not detailed in search results | nih.gov |

The conjugation of fatty acids to peptides, a process known as lipidation, is a widely used strategy to enhance the therapeutic properties of peptides. nih.gov This modification can improve peptide stability against enzymatic degradation, enhance membrane permeability, and prolong in vivo half-life. This compound, with its chiral methyl branch, represents an interesting lipid moiety for creating novel lipopeptides.

The synthesis of lipopeptides typically involves the formation of an amide bond between the carboxylic acid of the lipid and an amino group of the peptide, usually the N-terminal amine or the side chain of a lysine (B10760008) residue. springernature.com This is often achieved using solid-phase peptide synthesis (SPPS) where the fatty acid is coupled to the resin-bound peptide. researchgate.net

A notable example of a naturally occurring lipopeptide containing a similar methyl-branched fatty acid is polymyxin (B74138) B1, an antibiotic that contains (S)-6-methylheptanoic acid. nih.gov This demonstrates the biological relevance of incorporating such fatty acids into peptide structures to achieve potent bioactivity. The investigation of lipopeptides derived from this compound could lead to new compounds with interesting pharmacological profiles.

The biological activity of lipopeptides is diverse, ranging from antimicrobial and antifungal to antitumor and immunomodulatory effects. nih.govdiva-portal.org The lipid portion plays a crucial role in the mechanism of action, often by facilitating interaction with and disruption of cell membranes.

Table 3: Key Concepts in Peptide and Lipopeptide Conjugation

| Concept | Description | Relevance to this compound |

|---|---|---|

| Lipidation | The covalent attachment of a lipid moiety to a peptide. | This compound can serve as the lipid component. |

| Solid-Phase Peptide Synthesis (SPPS) | A common method for synthesizing peptides and lipopeptides on a solid support. researchgate.net | Allows for the controlled addition of this compound to a peptide chain. |

| Bioactivity Enhancement | Lipidation can improve a peptide's stability, membrane permeability, and overall therapeutic potential. nih.gov | Conjugation could unlock or enhance the biological activities of peptides. |

| Natural Precedent | Naturally occurring lipopeptides like polymyxin B1 contain methyl-branched fatty acids. nih.gov | Provides a rationale for exploring this compound in this context. |

Synthetic Routes to Other Stereoisomers and Closely Related Methyl-Branched Fatty Acids

The synthesis of the (S)-enantiomer of 4-methylheptanoic acid and other closely related methyl-branched fatty acids is essential for comparative biological studies and for understanding the stereochemical requirements for activity.

Asymmetric synthesis is the most common approach to obtain enantiomerically pure or enriched stereoisomers. One effective strategy involves the use of chiral auxiliaries. For example, the asymmetric synthesis of both (R)- and (S)-4-methyloctanoic acid has been achieved using a pseudoephedrine derivative as a chiral auxiliary. This method involves the stereospecific alkylation of a pseudoephedrine amide followed by removal of the auxiliary to yield the desired chiral fatty acid with high enantiomeric excess. This methodology could be adapted for the synthesis of the stereoisomers of 4-methylheptanoic acid.

Enzymatic resolutions are another powerful tool for separating enantiomers from a racemic mixture. Lipases are commonly used to selectively catalyze the esterification or hydrolysis of one enantiomer, allowing for the separation of the two.

For the synthesis of other methyl-branched fatty acids, various strategies have been developed. These include the isomerization of unsaturated fatty acids using zeolite catalysts, which can produce a mixture of methyl-branched isomers. uni-oldenburg.deresearchgate.net More controlled synthetic approaches often involve the use of malonic ester synthesis or organocuprate additions to α,β-unsaturated esters. researchgate.netchemicalbook.com For instance, the synthesis of 3-methylheptanoic acid has been accomplished via the 1,4-addition of a Grignard reagent to sec-butyl crotonate, followed by hydrolysis. orgsyn.org

Table 4: Synthetic Approaches to Stereoisomers and Related Fatty Acids

| Target Compound/Class | Synthetic Strategy | Key Features | Reference |

|---|---|---|---|

| (R)- and (S)-4-Methyloctanoic acid | Asymmetric alkylation with a pseudoephedrine chiral auxiliary. | High enantioselectivity (93-94% ee). | |

| (R)- and (S)-3-Methylheptanoic acids | Synthesis from chiral building blocks derived from (R)-4-methyl-δ-valerolactone. | Utilizes a readily available chiral starting material. | researchgate.net |

| Racemic 4-methyloctanoic acid | Conjugate addition of organocuprates to ethyl acrylate. | Efficient method for creating the carbon skeleton. | researchgate.net |

| Isomeric methyl-branched fatty acids | Zeolite-catalyzed isomerization of unsaturated fatty acids. | Produces a mixture of isomers. | uni-oldenburg.deresearchgate.net |

Advanced Analytical Methodologies for R 4 Methylheptanoic Acid

Enantioselective Chromatographic Techniques for Chiral Discrimination

Chiral chromatography is the cornerstone for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus, separation.

Chiral Gas Chromatography (GC) is a powerful technique for separating volatile chiral compounds. For carboxylic acids like 4-methylheptanoic acid, derivatization is often required to increase volatility and improve chromatographic behavior. The separation of enantiomers is accomplished using capillary columns coated with a chiral stationary phase, most commonly derivatives of cyclodextrins. gcms.cz

Cyclodextrins are chiral, bucket-shaped macromolecules that can include guest molecules in their cavity. gcms.cz Chiral recognition is based on the differential interactions (e.g., hydrogen bonding, van der Waals forces) between the enantiomers and the chiral selectors on the GC column, leading to different retention times. gcms.cz For fatty acids, cyclodextrin-based columns such as those with derivatized beta-cyclodextrins (e.g., Cyclodex-B, Chirasil-Dex) are frequently employed. wisc.edu

However, the separation of fatty acid enantiomers where the chiral center is remote from the functional group, as in 4-methylheptanoic acid, can be challenging. One study noted that the separation of 4-methyloctanoic acid enantiomers was not possible on a Cydex-B column, attributing the difficulty to the distant location of the stereocenter from the carboxylic acid group. This highlights the importance of selecting a highly specialized chiral column and optimizing GC conditions for successful separation.

When coupled with a Mass Spectrometry (MS) detector, GC-MS provides not only separation but also structural information, confirming the identity of the eluted compounds. nih.gov Although the mass spectra of enantiomers are identical, the separation achieved by the chiral column allows for their individual detection and quantification. wuxiapptec.com

Table 1: Common Chiral Stationary Phases for GC Analysis of Chiral Acids

| Chiral Selector Type | Common Column Name(s) | Principle of Separation | Typical Analytes |

|---|---|---|---|

| Derivatized Cyclodextrins | Cyclodex-B, Rt-βDEX, Chirasil-Dex | Inclusion complexation, differential interaction energies | Volatile fatty acids, alcohols, esters, lactones gcms.czwisc.edu |

This table is generated based on principles of chiral gas chromatography and may not represent direct analysis of (R)-4-Methylheptanoic acid.

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for enantioselective separation. nih.gov Unlike GC, HPLC can often analyze compounds without prior derivatization. The separation is achieved using a chiral stationary phase (CSP) that provides a chiral environment for differential interaction with the enantiomers. mdpi.com

For acidic compounds like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel®, which use cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, are among the most popular choices. nih.govchromatographyonline.com They offer broad applicability for a wide range of chiral compounds.

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC™ are known for their robustness and compatibility with reversed-phase mobile phases, making them highly suitable for LC-MS applications. lcms.cz

Anion-Exchanger CSPs: Columns such as CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds. chiraltech.com The separation mechanism involves an ionic exchange between the anionic analyte and the positively charged chiral selector, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

Coupling LC with Mass Spectrometry (LC-MS) enhances analytical capabilities by providing high sensitivity and selectivity. wuxiapptec.com The use of mobile phases compatible with MS ionization sources (like electrospray ionization, ESI) is crucial. lcms.cz Reversed-phase conditions, often used with macrocyclic glycopeptide CSPs, are highly amenable to LC-MS analysis. lcms.czosti.gov

Table 2: Chiral Stationary Phases for LC Separation of Chiral Carboxylic Acids

| CSP Type | Principle of Separation | Mobile Phase Compatibility | Advantages |

|---|---|---|---|

| Polysaccharide-based | Hydrogen bonding, dipole-dipole, steric interactions | Normal Phase, Reversed Phase, Polar Organic | Broad enantioselectivity chromatographyonline.com |

| Macrocyclic Glycopeptide | Inclusion, hydrogen bonding, ionic interactions | Reversed Phase, Polar Organic | Excellent for LC-MS applications lcms.cz |

This table is generated based on principles of chiral liquid chromatography.

Spectroscopic Characterization for Absolute Configuration Assignment

While chromatography separates enantiomers, spectroscopic methods are required to determine which peak corresponds to the (R) enantiomer and which to the (S). Chiroptical spectroscopy techniques are particularly powerful for assigning the absolute configuration of a chiral molecule. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and refraction, respectively, of left- and right-circularly polarized light by a chiral molecule. youtube.com The resulting spectrum (a CD or ORD curve) is a unique fingerprint for a specific enantiomer. The sign of the Cotton effect in the CD spectrum, which occurs near an absorption band, can often be correlated to the absolute configuration (R or S) by comparing it to the spectra of similar compounds with a known configuration or through theoretical calculations. youtube.comnih.gov For carboxylic acids, derivatization or complexation with an achiral host can be used to induce a predictable CD signal, allowing for the assignment of stereochemistry. nih.gov

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light corresponding to vibrational transitions in the molecule. It provides detailed structural information about the three-dimensional arrangement of atoms. By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., the R configuration), the absolute stereochemistry can be unambiguously assigned. nih.gov VCD has emerged as a powerful alternative to X-ray crystallography for this purpose. nih.gov

Another common approach involves chemical derivatization with a chiral reagent of known absolute configuration, such as Mosher's acid chloride, to form diastereomers. youtube.com These diastereomers can then be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. The different spatial environments of the protons in the two diastereomers lead to distinct chemical shifts in the ¹H NMR spectrum, which can be used to deduce the absolute configuration of the original molecule. youtube.com

Precision Determination of Enantiomeric Excess and Purity

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. It is calculated as:

ee (%) = [([R] - [S]) / ([R] + [S])] x 100

The most common and accurate method for determining ee is through chiral chromatography (GC or HPLC). nih.gov After separating the enantiomers, the area under each peak is integrated. The percentage of each enantiomer is calculated from the peak areas, and this value is then used to determine the enantiomeric excess. stereoelectronics.org Modern chromatography software automates this process, providing high precision and reproducibility.

Spectroscopic methods can also be employed for ee determination. nih.gov Using circular dichroism, a calibration curve can be constructed by plotting the CD signal intensity at a specific wavelength against the known ee of several standard mixtures. nih.gov The ee of an unknown sample can then be determined by measuring its CD signal and interpolating from the calibration curve. nih.govnih.gov This method is particularly useful for high-throughput screening applications. bohrium.com

Table 3: Comparison of Methods for Enantiomeric Excess (ee) Determination

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| Chiral Chromatography (GC/LC) | Physical separation of enantiomers followed by peak area integration. nih.gov | High accuracy, precision, and robustness; Considered the gold standard. | Can be time-consuming for method development. nih.gov |

| Circular Dichroism (CD) Spectroscopy | Correlation of CD signal intensity to enantiomeric composition via a calibration curve. nih.gov | Rapid analysis, amenable to high-throughput screening. bohrium.com | Requires a chromophore near the stereocenter; calibration standards are necessary. |

Chemical Ecology and Biological Communication Roles of R 4 Methylheptanoic Acid

Function as Pheromone Components in Specific Insect Species (e.g., Oryctes spp., Nicrophorus spp.)

(R)-4-Methylheptanoic acid and its structural analogs are integral to the chemical communication systems of several beetle species. In the burying beetle Nicrophorus vespilloides, the ester derivative, ethyl 4-methyl heptanoate (B1214049), has been identified as a male-produced pheromone. nih.gov This volatile compound is released by sexually mature males to attract females to reproductive resources. nih.govnih.gov

In the case of rhinoceros beetles (Oryctes spp.), a closely related C8 compound, 4-methyloctanoic acid, is a well-documented aggregation pheromone. guaminsects.netacs.org It is a principal component of the pheromone blend emitted by males of most Oryctes species. guaminsects.net For instance, 4-methyloctanoic acid is the primary aggregation pheromone for Oryctes elegans, while its ethyl ester, ethyl 4-methyloctanoate, is the main aggregation pheromone for Oryctes rhinoceros and Oryctes monoceros. guaminsects.net These pheromones are powerful attractants used in operational programs to monitor and control these major pests of oil palm plantations. guaminsects.net

Table 1: Pheromonal Function of 4-Methylalkanoic Acid Derivatives in Select Beetle Species

| Species | Compound | Pheromone Type | Emitted By |

|---|---|---|---|

| Nicrophorus vespilloides | Ethyl 4-methylheptanoate | Sex Pheromone | Male |

| Oryctes rhinoceros | Ethyl 4-methyloctanoate, 4-Methyloctanoic acid | Aggregation Pheromone | Male |

| Oryctes elegans | 4-Methyloctanoic acid | Aggregation Pheromone | Male |

| Oryctes monoceros | Ethyl 4-methyloctanoate | Aggregation Pheromone | Male |

The stereochemistry of pheromone components is often critical for biological activity, as olfactory receptors in insects are highly specific. Research into the Guam strain of the coconut rhinoceros beetle, Oryctes rhinoceros (CRB-G), has provided significant insights into this enantiomeric specificity. Analysis of the volatiles produced by male CRB-G revealed that both ethyl 4-methyloctanoate and 4-methyloctanoic acid are exclusively the (R)-enantiomers. nih.gov This finding clarified previous assumptions which had suggested the (S)-enantiomer was the active form in other populations. nih.gov

Field trapping experiments confirmed the biological significance of this stereochemistry. Traps baited with either the racemic mixture or the pure ethyl (R)-4-methyloctanoate were highly attractive to both male and female CRB-G beetles. In contrast, the (S)-enantiomer and the corresponding acids were only weakly attractive. nih.gov For Nicrophorus vespilloides, field studies have utilized the racemic form of ethyl 4-methyl heptanoate, which proved effective in attracting both sexes, though the specific activity of each individual enantiomer has not been as extensively detailed. nih.gov

Insect olfactory systems are finely tuned to detect specific pheromone molecules. Volatile signals are detected by olfactory sensory neurons housed in sensilla, primarily on the antennae. nih.gov These neurons express specific olfactory receptors (ORs), which are ligand-gated ion channels that respond to cognate ligands. nih.govfrontiersin.org The insect OR complex is a heteromer, typically composed of a specific tuning receptor protein (OrX) that confers ligand specificity and a highly conserved co-receptor (Orco). nih.gov

The specificity of these receptors is crucial for distinguishing between closely related chemical structures, such as different enantiomers. nih.gov In studies with Oryctes rhinoceros (CRB-G), electroantennogram (EAG) responses, which measure the electrical output of the entire antenna, showed a strong response from both males and females to ethyl 4-methyloctanoate. nih.gov Interestingly, the free 4-methyloctanoic acid did not elicit a significant EAG response in this study, suggesting that the ethyl ester is the primary ligand for the most abundant olfactory receptors involved in long-range attraction. nih.gov The ultimate behavioral response to these pheromones is attraction, leading to the aggregation of beetles on a host plant or the meeting of sexes for reproduction. nih.govnih.gov

Pheromone communication in insects rarely relies on a single compound; rather, it involves specific blends of chemicals where the ratio and presence of minor components can be critical. Male coconut rhinoceros beetles, Oryctes rhinoceros, are known to produce a blend of three compounds: ethyl 4-methyloctanoate, ethyl 4-methylheptanoate, and 4-methyloctanoic acid. nih.gov

Studies on the synergistic effects of these components have yielded nuanced results. One study found that, compared to ethyl 4-methyloctanoate alone, combinations of the three male-produced compounds did not increase beetle attraction. nih.gov However, a separate field experiment demonstrated that the addition of racemic 4-methyloctanoic acid to ethyl 4-methyloctanoate did significantly increase the attractiveness of the bait. nih.gov A consistent finding across studies is the powerful synergistic effect of host plant volatiles. The addition of material from rotting oil palm fruit bunches to pheromone-baited traps significantly enhances the attraction of O. rhinoceros, indicating a multi-modal signaling system that integrates both insect- and host-derived cues. nih.gov In Nicrophorus vespilloides, males emit a blend of ethyl 4-methyl heptanoate and (E)-geranylacetone, although field trapping showed that only the former was significantly attractive on its own. nih.govnih.gov

Broader Roles in Inter- and Intra-species Chemical Signaling

The role of this compound and related fatty acids extends beyond being a primary attractant for a single species.

Intra-species Signaling: The primary function is communication between members of the same species. In Oryctes, the signal functions as an aggregation pheromone, drawing both males and females to a suitable host for feeding and mating. guaminsects.net In Nicrophorus, it acts as a sex pheromone for mate attraction. nih.gov These signals are fundamental for overcoming reproductive isolation and efficiently exploiting resources.

Inter-species Signaling: Chemical signals are often not entirely private. Traps baited with the pheromone for Nicrophorus vespilloides also captured individuals of other burying beetle species, including Nicrophorus vespillo and Nicrophorus humator. nih.gov This phenomenon, often termed "signal eavesdropping," indicates that related species may use similar chemical channels for communication, leading to inter-specific competition for both mates and resources. Furthermore, branched-chain fatty acids are a widespread class of signaling molecules used across different biological kingdoms, including as diffusible signal factors (DSFs) that regulate virulence in bacteria. nih.govnih.govfrontiersin.org

Ecological Implications of this compound in Natural Ecosystems

The use of this compound and its analogs as signaling molecules has profound ecological consequences. The production and perception of these fatty acid-derived pheromones are critical for the reproductive success and fitness of the insects that use them. nih.govnih.gov

In the context of Oryctes beetles, the aggregation pheromone facilitates coordinated mass attacks that can overwhelm the defenses of host palms, leading to significant agricultural and economic damage. guaminsects.net The ability to manipulate this chemical signaling pathway is therefore a cornerstone of integrated pest management strategies, where synthetic pheromones are deployed in traps for population monitoring and mass trapping. nih.gov

For Nicrophorus beetles, the pheromone is key to their unique reproductive strategy, which involves locating and securing an ephemeral and highly valuable resource—a small vertebrate carcass—for their offspring. nih.gov The chemical signal ensures that a mate can be found in time to prepare the resource. The eavesdropping by competing species highlights the role of these chemical signals in structuring insect communities and influencing competitive interactions within ecological guilds. nih.gov The synergy observed with host plant volatiles further underscores the complex interplay between insect pheromones and the broader chemical landscape of their ecosystem, linking the life cycle of the insect directly to the state of its plant resources. nih.gov

Biosynthesis and Metabolic Pathways of R 4 Methylheptanoic Acid Non Human Focus

Precursor Identification and Elucidation of Biogenetic Routes

The biosynthesis of (R)-4-Methylheptanoic acid is not attributed to a single, universal pathway but rather appears to originate from several key metabolic routes. The identification of its precursors is crucial to understanding its biological significance and the metabolic logic that leads to its formation. Research into related branched-chain fatty acids has illuminated plausible biogenetic origins involving amino acid catabolism, hydrocarbon activation, and fatty acid synthesis extension.

Involvement of Branched-Chain Amino Acid Metabolism Pathways

The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine is a fundamental metabolic process in many organisms. nih.gov This process serves as a source of energy and provides essential precursors for the synthesis of other molecules. nih.gov The initial step in BCAA degradation is a transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs), which converts the amino acids into their corresponding branched-chain α-keto acids (BCKAs). youtube.com Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of these BCKAs to form branched-chain acyl-CoA esters. researchgate.net

These branched acyl-CoA molecules, such as isovaleryl-CoA (from leucine), can serve as primers for the fatty acid synthase (FAS) system, leading to the formation of branched-chain fatty acids. While direct evidence linking BCAA metabolism specifically to this compound is specialized, this pathway represents a well-established mechanism for the generation of branched-chain fatty acids in various microorganisms. The structural similarity suggests that a precursor derived from BCAA catabolism could be elongated to yield the C8 backbone of 4-methylheptanoic acid.

Anaerobic Alkane Oxidation as a Biosynthetic Origin

In oxygen-deprived environments, certain anaerobic bacteria have evolved mechanisms to activate and metabolize saturated hydrocarbons (alkanes). researchgate.net One of the primary mechanisms for anaerobic alkane activation is the addition of the hydrocarbon to a molecule of fumarate. frontiersin.org This reaction is catalyzed by a class of glycyl radical enzymes known as alkylsuccinate synthases. nih.gov

Studies on the proteobacterium Aromatoleum sp. HxN1 have shown that the anaerobic metabolism of hexane (B92381) leads to the formation of (R)-4-methyloctanoic acid. researchgate.net This process involves the initial addition of hexane to fumarate, followed by a series of reactions including carbon skeleton rearrangement and oxidation. This pathway strongly suggests that this compound could be synthesized via a similar route, originating from the anaerobic oxidation of heptane. The coenzyme A (CoA) esters of such 4-methylalkanoic acids are considered key intermediates in this metabolic pathway. researchgate.net

Role of Malonic Acid Derivatives as Key Intermediates

Malonic acid derivatives, particularly malonyl-CoA, are fundamental building blocks in the biosynthesis of fatty acids. wikipedia.org In the canonical fatty acid synthesis pathway, acetyl-CoA serves as the primer, and malonyl-CoA provides the two-carbon units for chain elongation. wikipedia.org The biosynthesis of branched-chain fatty acids often utilizes a branched-chain acyl-CoA as a primer, which is then elongated via the addition of malonyl-CoA units.

Evidence supporting the involvement of malonic acid derivatives comes from the study of (R)-4-methyloctanoic acid synthesis, where (R)-2-(2-methylhexyl)malonic acid (via its CoA ester) was identified as the biological precursor. researchgate.net This finding indicates a biosynthetic route where a precursor molecule is carboxylated to a malonic acid derivative, which is subsequently decarboxylated to form the final branched-chain fatty acid. This pathway highlights the versatility of malonate-based chemistry in generating diverse fatty acid structures in biological systems.

Characterization of Enzymatic Steps in Biosynthetic Pathways

The enzymatic steps leading to the formation of this compound, particularly from alkane precursors, involve a unique set of enzymes adapted for activating chemically inert C-H bonds.

The key initial step in the anaerobic oxidation of alkanes is catalyzed by glycyl radical enzymes. researchgate.net For instance, (1-methylalkyl)succinate synthase (MASS) from Azoarcus sp. strain HxN1 activates alkanes by adding them to fumarate. researchgate.net This enzyme belongs to a subclass of X-succinate synthases (XSSs) that act on saturated hydrocarbons. researchgate.net The structure of MASS reveals a complex multi-subunit assembly that facilitates the binding of the alkane substrate and the radical-based catalysis required for C-H bond activation and subsequent C-C bond formation with fumarate. researchgate.net Following the initial addition to fumarate, the resulting alkylsuccinate intermediate undergoes further enzymatic transformations, including carbon skeleton rearrangement and oxidation, ultimately leading to the formation of the corresponding 4-methylalkanoic acid CoA ester.

Table 1: Key Enzymes in Plausible Biosynthetic Routes

| Enzyme/Enzyme Complex | Reaction Catalyzed | Metabolic Pathway |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | Transamination of BCAAs to BCKAs | Branched-Chain Amino Acid Catabolism |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | Oxidative decarboxylation of BCKAs to branched acyl-CoAs | Branched-Chain Amino Acid Catabolism |

| (1-methylalkyl)succinate synthase (MASS) | Addition of an alkane to fumarate | Anaerobic Alkane Oxidation |

| Fatty Acid Synthase (FAS) | Elongation of an acyl-CoA primer with malonyl-CoA units | Fatty Acid Synthesis |

Degradation and Catabolism Pathways in Biological Systems

The breakdown of this compound in biological systems is primarily accomplished by microorganisms capable of utilizing branched-chain fatty acids as carbon and energy sources. These degradation pathways generally mirror those for straight-chain fatty acids but require specific enzymes to handle the methyl branch.

Microbial Degradation Mechanisms and Enzymology

The microbial degradation of branched-chain alkanes and their corresponding carboxylic acids has been observed in various bacteria. For example, Pseudomonas aeruginosa can oxidize 2-methylhexane, producing metabolites such as 5-methylhexanoic acid, which is then rapidly oxidized further. bohrium.com While the specific enzymology for this compound degradation is not extensively detailed, it is presumed to proceed through a modified β-oxidation pathway.

In this pathway, the fatty acid is first activated to its CoA ester. The subsequent steps of oxidation, hydration, and thiolytic cleavage would proceed similarly to straight-chain fatty acid degradation. However, the presence of the methyl group at the C4 position may require specific isomerases or other enzymes to bypass the steric hindrance at the branch point, a common strategy observed in the catabolism of other branched-chain lipids. The ability of microorganisms to degrade polyesters like polyhydroxyalkanoates (PHA) relies on carboxyesterases known as PHA depolymerases, which hydrolyze the ester bonds. nih.gov While not a direct degradation of the hydrocarbon chain, this highlights the broad substrate specificity of microbial enzymes that can act on lipid-like molecules.

Biotechnological and Industrial Applications of R 4 Methylheptanoic Acid Excluding Clinical

Production of Chiral Intermediates for Specialty Chemicals and Agrochemicals

Chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often specific to one of its enantiomers. nih.govacs.orgtaylorfrancis.comchiralpedia.com (R)-4-Methylheptanoic acid serves as a valuable chiral building block for the synthesis of more complex, high-value molecules. The presence of a stereocenter at the C4 position makes it an attractive starting material for the enantioselective synthesis of specialty chemicals and agrochemicals. nih.govacs.orgtaylorfrancis.comchiralpedia.comebrary.netresearchgate.netnih.govresearchgate.netwhiterose.ac.ukmdpi.comchemrxiv.org

A significant application of chiral 4-methyl-branched fatty acids is in the synthesis of insect pheromones, which are highly specific and effective tools for pest management. researchgate.netguaminsects.netarkat-usa.orglookchem.com For instance, the ethyl ester of the closely related (R)-4-methyloctanoic acid has been identified as a component of the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros), a major pest in palm plantations. researchgate.netresearchgate.net The (R)-enantiomer of this pheromone component was found to be exclusively produced by the male beetles and elicited a stronger antennal response and higher trap catches compared to the (S)-enantiomer. researchgate.net This highlights the critical role of stereochemistry in the biological activity of these signaling molecules and underscores the industrial value of enantiomerically pure precursors like this compound for the synthesis of such agrochemicals. The development of synthetic routes to these chiral pheromones is crucial for their large-scale application in pest control programs. guaminsects.netarkat-usa.org

The table below summarizes the application of a closely related chiral branched-chain fatty acid in agrochemicals.

| Compound | Application | Significance of Chirality |

| (R)-4-Methyloctanoic acid (and its ethyl ester) | Component of the aggregation pheromone of the coconut rhinoceros beetle (Oryctes rhinoceros) | The (R)-enantiomer is the biologically active form, demonstrating higher efficacy in attracting the pest. |

Role in the Flavor and Fragrance Industry (as a component or through related compounds)

Branched-chain fatty acids (BCFAs) are known to be significant contributors to the characteristic flavors and aromas of various food products, particularly dairy and meat. proquest.comresearchgate.netnih.govnih.govwur.nl For example, 4-methyloctanoic acid, a homolog of this compound, is a key compound responsible for the distinct "muttony" or "goaty" flavor of sheep and goat meat. researchgate.netnih.gov These BCFAs are naturally present in the milk and adipose tissues of ruminant animals. nih.govnih.gov

The sensory perception of chiral molecules, including flavor and fragrance compounds, can be highly dependent on their stereochemistry. researchgate.netresearchgate.net The human olfactory system can often distinguish between enantiomers, perceiving them as having different odors or different odor intensities. While specific data on the flavor profile of the individual enantiomers of 4-methylheptanoic acid is limited, the established principles of chiral perception suggest that the (R)- and (S)-forms could possess distinct sensory characteristics.

The table below presents examples of closely related branched-chain fatty acids and their contribution to food flavors.

| Branched-Chain Fatty Acid | Associated Food Product(s) | Flavor/Aroma Contribution |

| 4-Methyloctanoic acid | Mutton, Lamb, various Cheeses | "Goaty", "sweaty-fatty" notes |

| 4-Ethyloctanoic acid | Mutton, Lamb | "Goaty" aroma |

The use of specific lipases can modify the release and profile of these volatile BCFAs, indicating a potential for enzymatic control in the development of desired flavor systems in food production. proquest.com

Metabolic Engineering Strategies for Enhanced Production and Diversification

The microbial production of specialty chemicals through metabolic engineering offers a promising and sustainable alternative to traditional chemical synthesis. Significant research has been dedicated to engineering microorganisms like Escherichia coli and the oleaginous yeast Yarrowia lipolytica for the production of various fatty acids, including branched-chain fatty acids (BCFAs). nih.govnih.govresearchgate.netnih.govresearchgate.netnih.govfrontiersin.orgbohrium.comfrontiersin.org

General strategies for enhancing BCFA production in these microbial hosts include: